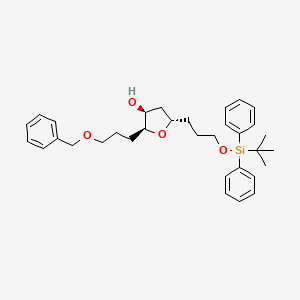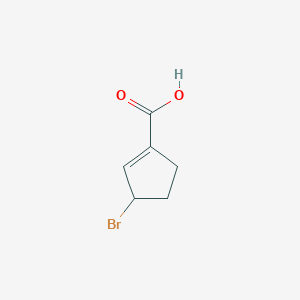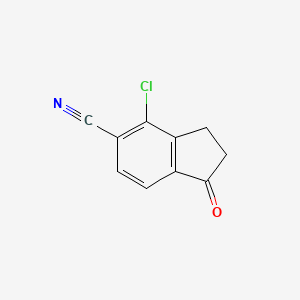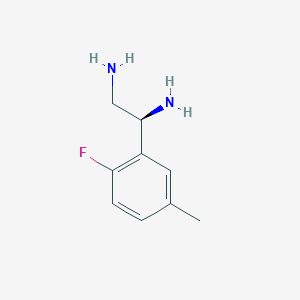
3-(1-Aminoprop-2-EN-1-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminoprop-2-EN-1-YL)phenol is an organic compound with the molecular formula C9H11NO It consists of a phenol group substituted with a 1-aminoprop-2-en-1-yl group at the meta position
準備方法
Synthetic Routes and Reaction Conditions
Nucleophilic Aromatic Substitution: One common method for synthesizing phenol derivatives involves nucleophilic aromatic substitution.
Preparation from Diazonium Salts: Another method involves the preparation of phenols from diazonium salts.
Industrial Production Methods
Industrial production of phenol derivatives often involves the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
化学反応の分析
Types of Reactions
Oxidation: 3-(1-Aminoprop-2-EN-1-YL)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones.
Reduction: The compound can also undergo reduction reactions, particularly at the double bond in the 1-aminoprop-2-en-1-yl group.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as saturated amines.
Substitution: Various substituted phenol derivatives depending on the reagents used.
科学的研究の応用
3-(1-Aminoprop-2-EN-1-YL)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(1-Aminoprop-2-EN-1-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the 1-aminoprop-2-en-1-yl group can interact with nucleophiles and electrophiles. These interactions can affect various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
Phenol: The simplest phenol derivative, used widely in industry and research.
3-Aminophenol: Similar structure but lacks the double bond in the side chain.
4-(1-Aminoprop-2-EN-1-YL)phenol: Similar structure but with the substituent at the para position.
Uniqueness
3-(1-Aminoprop-2-EN-1-YL)phenol is unique due to the presence of both a phenol group and an unsaturated amine side chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
3-(1-aminoprop-2-enyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2 |
InChIキー |
YJPWRKWXAYIBSV-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC(=CC=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)







